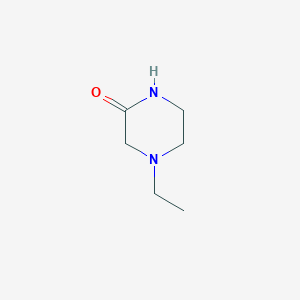

4-Ethylpiperazin-2-one

Vue d'ensemble

Description

4-Ethylpiperazin-2-one is a heterocyclic organic compound that features a piperazine ring with an ethyl group attached to the nitrogen atom at the fourth position. This compound is known for its presence in various pharmacologically active molecules, particularly those with neurological activity, such as anticonvulsants, antihistamines, and antimicrobial agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylpiperazin-2-one can be achieved through several methods:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.

Ugi Reaction: This multicomponent reaction involves the condensation of an amine, an isocyanide, a carboxylic acid, and an aldehyde or ketone to form the piperazine ring.

Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.

Intermolecular Cycloaddition of Alkynes Bearing Amino Groups: This method involves the cycloaddition of alkynes with amino groups to form the piperazine ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Analyse Des Réactions Chimiques

4-Ethylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different piperazine derivatives.

Substitution: The ethyl group or other substituents on the piperazine ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

N-oxides: Formed through oxidation.

Reduced Piperazine Derivatives: Formed through reduction.

Substituted Piperazines: Formed through substitution reactions.

Applications De Recherche Scientifique

4-Ethylpiperazin-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticonvulsant properties.

Medicine: Incorporated into drug design and development for its pharmacological properties.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

The mechanism of action of 4-Ethylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparaison Avec Des Composés Similaires

4-Ethylpiperazin-2-one can be compared with other piperazine derivatives, such as:

Piperazine: The parent compound with a simple piperazine ring.

1-Methylpiperazine: A derivative with a methyl group at the nitrogen atom.

4-Methylpiperazine: A derivative with a methyl group at the fourth position.

Uniqueness: this compound is unique due to the presence of the ethyl group at the fourth position, which can influence its chemical reactivity and biological activity compared to other piperazine derivatives .

Activité Biologique

4-Ethylpiperazin-2-one is a compound belonging to the piperazine family, recognized for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula: C₈H₁₈N₂O

- IUPAC Name: this compound

This compound features a piperazine ring with an ethyl group at the 4-position and a carbonyl group at the 2-position, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, a study assessed its efficacy against various cancer cell lines, including:

The compound demonstrated superior bioactivity against HCT-116 cells compared to other tested compounds, indicating its potential as an anticancer agent. Further modifications of the compound have been explored to enhance its efficacy.

The mechanism by which this compound exerts its anticancer effects involves:

- Cell Cycle Arrest: It has been shown to induce G2/M phase arrest in cancer cells, which is critical for halting proliferation.

| Compound | G2/M Phase Arrest (%) | Cell Line |

|---|---|---|

| This compound | 39% | MCF-7 |

| Derivative A | 21% | HepG-2 |

| Derivative B | 18% | HCT-116 |

These results suggest that the compound may interfere with key regulatory proteins involved in the cell cycle.

Inhibition of Viral Proteases

In addition to its anticancer properties, recent investigations have focused on the antiviral potential of piperazine derivatives, including this compound. A study evaluated its inhibitory effects on the main protease (Mpro) of SARS-CoV-2 using molecular docking and dynamics simulations. The binding free energy calculations indicated promising interactions:

| Compound | Binding Free Energy (kcal/mol) |

|---|---|

| This compound | -6.12 |

| Derivative C | -6.35 |

These findings suggest that this compound could serve as a lead compound for developing antiviral therapeutics against COVID-19.

Case Studies

Several case studies have been conducted to explore the therapeutic applications of this compound:

- Anticancer Efficacy Study: A comprehensive study involving multiple cancer cell lines demonstrated significant cytotoxicity and cell cycle arrest properties, affirming its role as a potential anticancer agent.

- Antiviral Activity Assessment: The compound's interaction with viral proteases has been investigated, showing promise in inhibiting SARS-CoV-2 replication.

- Combination Therapy Research: Studies have explored the use of this compound in combination with other drugs to enhance therapeutic efficacy against resistant cancer strains. Preliminary results indicate synergistic effects when combined with established chemotherapeutics.

Propriétés

IUPAC Name |

4-ethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-8-4-3-7-6(9)5-8/h2-5H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEOVTXAOQZOBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.